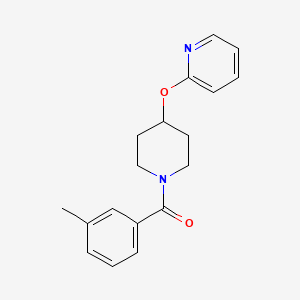

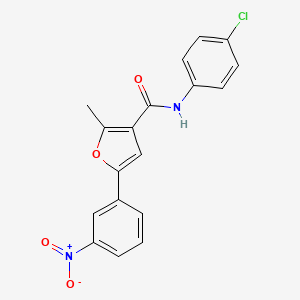

![molecular formula C17H15NO3S B2492898 1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone CAS No. 104142-24-7](/img/structure/B2492898.png)

1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone

Übersicht

Beschreibung

Sulfonyl compounds and indole derivatives are widely studied in organic chemistry for their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The specific interest in 1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone could stem from its potential utility in these fields, highlighting the importance of understanding its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of sulfonyl-indole derivatives often involves multi-step chemical reactions, starting from readily available substrates. For example, Che et al. (2015) described the synthesis of novel N-arylsulfonyl-indole derivatives as inhibitors of HIV-1 replication, indicating a method that could be analogous to synthesizing the compound of interest (Che et al., 2015).

Molecular Structure Analysis

Structural characterization techniques such as FT-IR, NMR, and X-ray crystallography are pivotal in elucidating the molecular structure of sulfonyl-indole compounds. For instance, the structure of related compounds was confirmed using these techniques, as noted in the study on the synthesis and characterization of sulfonyl benzene derivatives by Zhang Peng-yun (2013) (Zhang Peng-yun, 2013).

Chemical Reactions and Properties

Sulfonyl-indole derivatives engage in various chemical reactions, including electrophilic substitution, nucleophilic addition, and cyclization. The reactivity can be attributed to the functional groups present, which also influence the compound's chemical properties. Huang et al. (2016) discussed the utility of a diazo compound for electrophilic trifluoromethylthiolation reactions, suggesting potential reactivity paths for sulfonyl-indole derivatives (Huang et al., 2016).

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystallinity, are crucial for the application and handling of sulfonyl-indole derivatives. These properties are determined by the molecular structure and the nature of substituents. Studies like that by Shruthi et al. (2019), which explored the optical and thermal properties of a novel heterocyclic compound, can provide insights into methods for analyzing these aspects (Shruthi et al., 2019).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Properties

Compounds related to 1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone have shown significant antimicrobial and antifungal properties. Research demonstrates that these compounds can be effective against a range of Gram-positive and Gram-negative bacteria, as well as various Candida strains, Aspergillus niger, and Issatchenkia hanoiensis. This is especially true for certain derivatives, such as those highlighted in Kumar and Vijayakumar's study, which exhibit considerable antifungal and antibacterial activities (Kumar & Vijayakumar, 2017).

Anti-Inflammatory Applications

Another significant application is in the realm of anti-inflammatory agents. Various derivatives of this compound have been synthesized and tested for their anti-inflammatory activities. Some of these derivatives exhibit significant anti-inflammatory effects, comparable to known drugs like indomethacin, but with a lower gastrointestinal profile, as Nassar et al. have reported (Nassar et al., 2011).

Antiviral Properties

Research by Che et al. has identified several derivatives of this compound as potent inhibitors of HIV-1 replication. These derivatives have shown promising activity against HIV-1, with low cytotoxicity, making them potential candidates for antiviral drug development (Che et al., 2015).

Antioxidant Activity

The derivatives of this compound have also been evaluated for their antioxidant properties. Certain derivatives exhibit notable free radical scavenging activities, indicating their potential as antioxidant agents. This is particularly evident in compounds that have shown effective scavenging of 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals, as demonstrated in the research conducted by Kumar and Vijayakumar (Kumar & Vijayakumar, 2017).

Anticonvulsant Properties

Additionally, certain indole derivatives, which include structures related to this compound, have been explored for their anticonvulsant properties. Ahuja and Siddiqui's study indicates that these derivatives can be effective in treating seizures, demonstrating significant activity in maximal electroshock and pentylenetetrazole screen tests (Ahuja & Siddiqui, 2014).

Wirkmechanismus

Target of Action

The primary targets of 1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

This compound interacts with its targets by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation and pain signaling .

Biochemical Pathways

By inhibiting COX enzymes, this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, which are involved in inflammation, pain, and other physiological responses .

Result of Action

The molecular and cellular effects of this compound’s action include reduced production of prostaglandins, leading to decreased inflammation and pain signaling .

Eigenschaften

IUPAC Name |

1-[1-(4-methylphenyl)sulfonylindol-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c1-12-7-9-14(10-8-12)22(20,21)18-11-16(13(2)19)15-5-3-4-6-17(15)18/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNDMNPLPNYMHGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

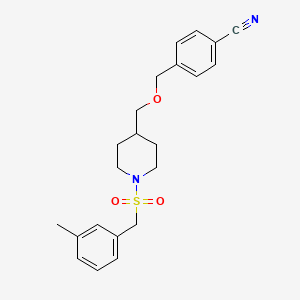

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2492820.png)

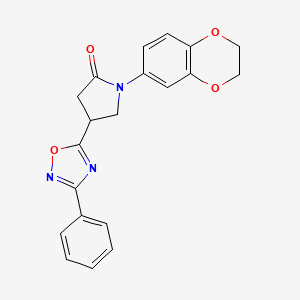

![N-(2,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492821.png)

![1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea](/img/structure/B2492822.png)

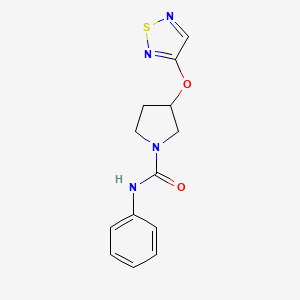

![2-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2492826.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2492828.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2492831.png)

![N-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2492833.png)

![3-chloro-2-fluoro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2492837.png)